4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C10H14ClN3O and a molecular weight of 227.696 g/mol . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with cyclopentylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of succinate dehydrogenase, disrupting the mitochondrial electron transport chain and affecting cellular respiration .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide
- 4-chloro-1-methyl-N-(2-pyridinyl)-1H-pyrazole-5-carboxamide
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
Uniqueness
4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern and the presence of the cyclopentyl group, which may confer distinct biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
4-chloro-N-cyclopentyl-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-14-9(8(11)6-12-14)10(15)13-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFUDNCCSRLVFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816327 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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